REACTION_CXSMILES
|
[Cl:1][C:2]1[N:6]([CH3:7])[N:5]=[C:4]([CH3:8])[C:3]=1[N+:9]([O-:11])=[O:10].[Br:12]Br>C(Cl)(Cl)(Cl)Cl>[Br:12][CH2:8][C:4]1[C:3]([N+:9]([O-:11])=[O:10])=[C:2]([Cl:1])[N:6]([CH3:7])[N:5]=1
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Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=NN1C)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
430 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
whilst illuminating with a 500 W light source
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture refluxed for a further 48 hours
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica (
|
Type
|
WASH
|
Details
|
gradient elution
|
Type
|
TEMPERATURE
|
Details
|
increasing the proportion of dichloromethane from 0 to 100%)
|
Type
|
ADDITION
|
Details
|
Fractions containing the product
|
Type
|
CUSTOM
|
Details
|
were evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=NN(C(=C1[N+](=O)[O-])Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |